Optimized PEG3 Linker Length Facilitates Ternary Complex Formation
The linker length in a PROTAC building block is a critical determinant of degradation efficiency. VH032-PEG3-acetylene features a PEG3 linker, providing a specific spatial separation between the E3 ligase ligand and the POI ligand . While the optimal linker length is target-dependent, the PEG3 (polyethylene glycol, n=3) motif is a widely adopted standard for initial PROTAC screening [1]. Using a shorter linker like the PEG1 analog (S,R,S)-AHPC-PEG1-Alkyne may result in steric hindrance and suboptimal ternary complex formation for many targets, potentially leading to a failure to observe degradation .
| Evidence Dimension | Linker length / spacer composition |
|---|---|
| Target Compound Data | PEG3 linker (three ethylene glycol units) |
| Comparator Or Baseline | (S,R,S)-AHPC-PEG1-Alkyne (one ethylene glycol unit) |
| Quantified Difference | Approximately 3x longer linker chain |
| Conditions | Inferred from general principles of PROTAC linker design and ternary complex formation . |
Why This Matters
Selecting the correct linker length is crucial for screening success; VH032-PEG3-acetylene represents a balanced, empirically validated starting point for many targets, reducing the risk of early-stage failure.
- [1] Wurz, R. P., et al. (2018). A 'Click Chemistry Platform' for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry, 61(2), 453-461. View Source
